molecular formula C13H16N2O B1422455 2-Oxo-6-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 1248123-19-4

2-Oxo-6-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B1422455
CAS No.: 1248123-19-4
M. Wt: 216.28 g/mol
InChI Key: VRGPJXPSLBUITF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-oxo-6-propyl-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-3-9-4-5-12-10(6-9)7-11(8-14)13(16)15-12/h7,9H,2-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGPJXPSLBUITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC2=C(C1)C=C(C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Oxo-6-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS No. 1267469-16-8) is a compound belonging to the hexahydroquinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16N2O
  • Molecular Weight : 216.27894 g/mol
  • Structure : The compound features a hexahydroquinoline scaffold with a carbonitrile group at the 3-position and a ketone at the 2-position.

Antimicrobial Properties

Recent studies have indicated that derivatives of hexahydroquinolines exhibit significant antimicrobial properties. For instance, research has shown that certain quinoline derivatives can inhibit bacterial growth and possess antifungal activity. The specific activity of this compound against various pathogens is still under investigation but shows promise based on related compounds' profiles .

Anti-inflammatory Effects

Hexahydroquinoline derivatives have been linked to anti-inflammatory activities. A study highlighted that compounds structurally similar to this compound could inhibit the production of pro-inflammatory cytokines in vitro. This suggests that the compound may modulate inflammatory pathways through inhibition of nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes .

The biological activity of this compound is thought to involve several mechanisms:

  • Receptor Modulation : Some studies indicate that hexahydroquinoline derivatives can act as agonists or antagonists at various G protein-coupled receptors (GPCRs), potentially influencing metabolic pathways involved in inflammation and cancer progression .
  • Cell Cycle Regulation : Research has suggested that related compounds may induce cell cycle arrest in cancer cell lines by modulating key regulatory proteins .
  • Reactive Oxygen Species (ROS) Scavenging : The ability to reduce ROS levels has been observed in some hexahydroquinoline derivatives, which may contribute to their protective effects against oxidative stress-related diseases .

Study on Anticancer Activity

A notable study evaluated the anticancer potential of various hexahydroquinoline derivatives in vitro against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis through mitochondrial pathways. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

In Vivo Studies

In vivo models have shown that compounds similar to this compound can reduce tumor growth in xenograft models. These studies suggest a potential therapeutic role for this compound in oncology .

Comparative Analysis

Compound NameBiological ActivityMechanism of ActionReference
This compoundAntimicrobialUnknown
Hexahydroquinoline Derivative AAnticancerApoptosis induction
Hexahydroquinoline Derivative BAnti-inflammatoryCOX inhibition

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to the hexahydroquinoline structure. For instance, derivatives of quinoline and oxadiazole have demonstrated significant antibacterial and antifungal activities. The compound 2-Oxo-6-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is hypothesized to exhibit similar properties due to its structural characteristics.

  • Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects often involves interference with microbial cell wall synthesis or inhibition of essential metabolic pathways.
  • Case Studies :
    • In a study evaluating various quinoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa, certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml . This suggests that derivatives of this compound could be explored further for their potential as new antimicrobial agents.

Anticancer Properties

The anticancer activity of compounds containing the hexahydroquinoline framework has also been investigated. These compounds may act by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.

  • Research Findings : A study indicated that certain structural modifications in similar compounds led to enhanced anticancer activity against various cancer cell lines . This suggests that this compound could be a promising candidate for further research in oncology.

Versatile Small Molecule Scaffold

The unique structure of this compound makes it a valuable scaffold in drug design. Its ability to undergo various chemical modifications allows researchers to tailor its properties for specific therapeutic targets.

Property Details
Scaffold Versatility High due to multiple functional groups
Potential Modifications Alkylation, halogenation
Therapeutic Targets Antimicrobial and anticancer

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactions

The compound is synthesized via multicomponent reactions (MCRs) involving ketones, aldehydes, and nitrile-containing precursors. Key steps include:

  • Cyclocondensation : Reaction of 1-(2-oxocyclohexyl)-1,1,2,2-ethanetetracarbonitrile with aldehydes under propanol-water conditions yields tricyclic intermediates .

  • Michael Addition-Elimination : A ternary system (ZnO/ZnCl₂/DIEA) promotes selective O-alkylation of 2-oxo-1,2-dihydropyridines to form the hexahydroquinoline core .

Table 1: Optimization of Cyclocondensation Conditions

Catalyst SystemSolventTemp (°C)Yield (%)Selectivity
ZnO/ZnCl₂/DIEADioxane11085O-Benzyl
Ag₂ODMF12065Mixed
FeCl₃Toluene100<10Low

Nitrile Reactivity

The cyano group participates in:

  • Hydrolysis : Conversion to carboxylic acid derivatives under acidic or basic conditions (e.g., H₂SO₄/H₂O at reflux) .

  • Nucleophilic Addition : Reaction with Grignard reagents to form ketones after hydrolysis .

Oxo Group Modifications

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxo group to a hydroxyl, forming 2-hydroxy derivatives .

  • Alkylation : Benzylation using benzyl halides (e.g., BnCl) under ZnO/ZnCl₂/DIEA yields O-benzyl-protected analogs .

Table 2: O-Benzylation Efficiency

Benzyl HalideCatalyst LoadingTime (h)Yield (%)
BnCl1.1 equiv685
4-MeO-BnBr1.1 equiv878
2-NO₂-BnCl1.1 equiv1262

Aromatic Electrophilic Substitution

The electron-rich quinoline ring undergoes:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 4-position .

  • Halogenation : Bromination (Br₂/FeBr₃) occurs preferentially at the 6-propyl substituent.

Heterocycle Functionalization

  • Diazotization : Reaction with NaNO₂/HCl forms diazonium salts, enabling coupling with phenols or amines .

  • Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) introduce aryl groups at the 3-position .

Biological Activity-Driven Modifications

Structural analogs show antiproliferative activity, prompting reactions such as:

  • Esterification : Conversion of the nitrile to methyl ester (MeOH/H₂SO₄) enhances water solubility .

  • Amination : NH₃/EtOH introduces amino groups at the 2-position, improving target binding .

Table 3: Cytotoxicity of Modified Derivatives

DerivativeIC₅₀ (μM)Cell Line
3-Carboxylic Acid12.4MCF-7
2-Amino-3-CN8.7HeLa
O-Benzyl Protected23.1A549

Degradation and Stability

  • Photodegradation : UV exposure (λ = 254 nm) induces ring-opening via nitrile oxidation .

  • Thermal Stability : Decomposes above 250°C, forming CO₂ and NH₃ .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents and Modifications Key Applications/Properties
This compound 1248123-19-4 C₁₃H₁₇N₂O 217.29 - Propyl (C6), -CN (C3), -O (C2) Pharmaceutical research
4-(4-Chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile Not reported C₁₇H₁₆ClN₂O ~305.78 - 4-Chlorophenyl (C4), -CH₃ (C8), -CN (C3), -O (C2) Crystallographic studies
6-Bromo-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile 107955-83-9 C₁₀H₈BrN₂O₂ 283.09 - Br (C6), -O (C2 and C5), -CN (C3) Industrial synthesis, reactive intermediate
1-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile 371930-42-6 C₁₃H₁₆N₂O 216.28 - Isopropyl (N1), -O (C3), -CN (C4) Potential pharmaceutical applications
2,7,7-Trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 19732-57-1 C₂₀H₂₁N₂O 292.38 - Phenyl (C4), -CH₃ (C7,7), -O (C5), -CN (C3) Experimental chemical research

Key Comparative Insights

Electronic and Steric Effects :
  • Propyl vs. Bromo Substituents: The propyl group in the target compound enhances lipophilicity, favoring membrane permeability in drug candidates. In contrast, the bromo substituent in 6-Bromo-2,5-dioxo-...
  • Chlorophenyl and Phenyl Groups : The 4-chlorophenyl group in the analog from enhances π-π stacking interactions in crystal structures, while the phenyl group in 2,7,7-Trimethyl-... may improve binding affinity to aromatic receptors .
Functional Group Impact :
  • Dioxo vs. Mono-oxo Systems: The presence of two keto groups in 6-Bromo-2,5-dioxo-... increases hydrogen-bonding capacity, which is advantageous in coordination chemistry but may reduce metabolic stability compared to the mono-oxo target compound .
  • Carbonitrile Positioning : The carbonitrile group at C3 (target compound) vs. C4 (1-Isopropyl-3-oxo-...) alters dipole moments and electronic distribution, influencing interactions with biological targets .

Pharmaceutical Relevance

The target compound’s propyl group balances hydrophobicity and steric demand, making it a versatile scaffold for kinase inhibitors or antimicrobial agents. Its supplier’s collaboration with regulatory bodies like the Chinese Institute for Food and Drug Control highlights its adherence to pharmacopeial standards .

Emerging Analogs

  • 1-Isopropyl-3-oxo-... : Early studies suggest activity in central nervous system (CNS) targets, though further validation is required .
  • 4-(4-Chlorophenyl)-8-methyl-... : Demonstrated stability in crystallographic studies, supporting its use in material science .

Preparation Methods

Multi-Component Hantzsch-Type Cyclocondensation Reaction

This is the most common and efficient synthetic route for hexahydroquinoline derivatives, involving the condensation of:

  • Cyclohexane-1,3-dione or derivatives (such as 1,3-cyclohexanedione)
  • An aldehyde (for the 6-propyl substituent, a suitable aldehyde like propionaldehyde is used)
  • A nitrile-containing compound or β-ketoester
  • Ammonium acetate as the nitrogen source

Reaction Conditions:

  • Catalyst: Vanadatesulfuric acid (VSA) or other acid catalysts can be used to accelerate the reaction.
  • Solvent: Solvent-free conditions or ethanol, methanol, or acetonitrile have been tested, with solvent-free often giving the best yields and fastest reactions.
  • Temperature: Typically around 80 °C for 10-30 minutes.
  • Workup: After completion (monitored by TLC), the mixture is cooled, and the product is recrystallized from ethanol.

Yields: High, typically 80-95% under optimized conditions.

Example Reaction Scheme:

Reagents Conditions Yield (%) Notes
Cyclohexane-1,3-dione (1 mmol) VSA catalyst (10 mol%), 80 °C 80-95 Solvent-free, 10-30 min
Propionaldehyde (1 mmol) Stirring
Ammonium acetate (1.5 mmol)
β-Ketoester or nitrile derivative

This method is eco-friendly, rapid, and provides pure products with simple workup.

Reaction of 1-(2-Oxocyclohexyl)-1,1,2,2-ethanetetracarbonitrile with Amino-Substituted Intermediates

An alternative synthetic approach involves:

  • Starting from 1-(2-oxocyclohexyl)-1,1,2,2-ethanetetracarbonitrile
  • Reacting with 1,3,5-substituted 2,4-diazapentadienes or similar nitrogen-containing intermediates
  • The reaction proceeds at room temperature in a solvent mixture (e.g., isopropanol-water)
  • Reaction times range from 40 minutes to 1 hour
  • Yields are moderate to good (50-69%)

This method allows the introduction of nitrile groups at specific positions and formation of tetra- or tricarbonitrile hexahydroquinolines. The structure of products can be confirmed by X-ray diffraction.

Alkylation of Preformed Hexahydroquinoline-3-carbonitrile Derivatives

Once the core hexahydroquinoline-3-carbonitrile structure is synthesized, further functionalization at the 6-position (e.g., propyl group) can be achieved via alkylation:

  • React 2-oxo-4-aryl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile with alkyl bromides (such as 1-bromopropane) in the presence of potassium carbonate in dry DMF
  • Reaction conditions: room temperature or reflux for several hours
  • Workup involves solvent evaporation, washing with water, filtration, and recrystallization from ethanol
  • This method yields N-alkylated or O-alkylated products depending on steric and electronic factors

This approach is useful for introducing the propyl substituent at the 6-position through nucleophilic substitution.

Method Starting Materials Conditions Yield (%) Advantages Limitations
Hantzsch-type Cyclocondensation Cyclohexane-1,3-dione, aldehyde, ammonium acetate, β-ketoester VSA catalyst, solvent-free, 80 °C, 10-30 min 80-95 Eco-friendly, rapid, high yield Requires catalyst preparation
Reaction with 1-(2-oxocyclohexyl)-ethanetetracarbonitrile 1-(2-oxocyclohexyl)-1,1,2,2-ethanetetracarbonitrile, diazapentadienes Room temp, isopropanol-water, 40-60 min 50-69 Specific nitrile incorporation Moderate yield, longer reaction
Alkylation of Hexahydroquinoline-3-carbonitrile Preformed hexahydroquinoline-3-carbonitrile, alkyl bromides, K2CO3 Dry DMF, r.t. or reflux, 9-12 h Good Allows functionalization at 6-position Longer reaction times, requires dry conditions
  • The Hantzsch-type synthesis using vanadatesulfuric acid catalyst under solvent-free conditions is highly efficient and environmentally benign, offering excellent yields and simplified purification.
  • The reaction of 1-(2-oxocyclohexyl)-1,1,2,2-ethanetetracarbonitrile with nitrogen-containing intermediates enables the formation of complex nitrile-substituted hexahydroquinolines with potential biological activity.
  • Alkylation methods provide flexibility for introducing alkyl groups such as propyl at specific positions, critical for tuning biological properties.
  • Structural confirmation of products is typically performed via X-ray diffraction and NMR spectroscopy to ensure correct substitution and ring formation.
  • Reaction times and yields depend on the nature of substituents and reaction conditions, with room temperature reactions generally preferred for sensitive intermediates.

The preparation of 2-Oxo-6-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is well-established through multi-component Hantzsch-type cyclocondensation reactions catalyzed by vanadatesulfuric acid under solvent-free conditions, affording high yields rapidly and cleanly. Alternative methods involving nitrile-containing intermediates or post-synthetic alkylation provide routes for structural diversification. The choice of method depends on the desired substitution pattern, scale, and available reagents. These methods are supported by extensive spectroscopic and crystallographic characterization, ensuring the reliability of the synthetic protocols.

Q & A

Q. Table 1: Representative Synthesis Conditions

ComponentRoleExample Quantity
CyclohexanoneCyclic ketone4.5 mmol
Propyl aldehydeAldehyde component4.5 mmol
Ethyl cyanoacetateCyano donor4.5 mmol
Ammonium acetateCatalyst9 mmol
EthanolSolvent10 mL

Basic: How is the structural characterization of this compound validated?

Answer:
Structural validation relies on:

  • X-ray crystallography : Determines bond lengths, angles, and crystal packing (e.g., triclinic system with space group P1, as seen in related hexahydroquinolines) .
  • Spectroscopy :
    • FTIR : Confirms nitrile (C≡N, ~2190 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) groups .
    • NMR : Distinguishes aromatic protons and substituent environments.

Q. Table 2: Key Crystallographic Parameters (Analogous Compound)

ParameterValue
Crystal systemTriclinic
Space groupP1
Unit cell dimensionsa = 7.6443 Å, b = 9.6909 Å, c = 9.9852 Å
R factor0.088
Data-to-parameter ratio16.4

Advanced: What challenges arise in crystallographic analysis of hexahydroquinoline derivatives?

Answer:
Common challenges include:

  • Disorder in main residues : Observed in related structures due to flexible cyclohexane rings, leading to higher R factors (e.g., R = 0.088) .
  • Data limitations : Low data-to-parameter ratios (<20:1) may reduce refinement accuracy.
  • Thermal motion : Mitigated by low-temperature data collection (e.g., 100 K) to stabilize crystal lattices .

Advanced: How can discrepancies in biological activity data be resolved across studies?

Answer:
Discrepancies often arise from:

  • Substituent effects : Propyl vs. aryl/thiophenyl groups alter steric and electronic properties, impacting bioactivity. For example, thiophenyl derivatives show enhanced anti-inflammatory activity compared to brominated analogs .
  • Assay variability : Standardize protocols (e.g., IC₅₀ measurements) and use positive controls (e.g., indomethacin for anti-inflammatory studies) .

Basic: What pharmacological properties have been studied for this compound class?

Answer:
Hexahydroquinoline-3-carbonitriles exhibit:

  • Cardiotonic activity : Enhanced cardiac contractility via PDE-III inhibition .
  • Anti-inflammatory effects : COX-2 suppression, validated in murine models .

Advanced: What experimental design considerations optimize synthesis yields?

Answer:
Key factors include:

  • Catalyst selection : Ammonium acetate vs. ionic liquids (e.g., [H₂-DABCO][HSO₄]₂) to reduce reaction time .
  • Solvent polarity : Ethanol vs. acetonitrile affects cyclization efficiency.
  • Temperature : Prolonged reflux (≥5 hours) ensures complete imine formation .

Basic: Which spectroscopic techniques are critical for functional group analysis?

Answer:

  • FTIR : Identifies nitrile (2190 cm⁻¹) and ketone (1700 cm⁻¹) stretches.
  • ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm) and methylene groups (δ 1.5–2.5 ppm) confirm ring saturation .

Advanced: How can reaction conditions be modified for higher regioselectivity?

Answer:

  • Substituent positioning : Electron-donating groups (e.g., methoxy) on aldehydes enhance electrophilicity at the para position .
  • Catalyst tuning : Acidic ionic liquids improve regioselectivity in MCRs by stabilizing transition states .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-6-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Oxo-6-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

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